Biotinylated Nucleotide Incorporation Efficiency in In Vivo DNA Replication Systems
Bio-11-dCTP (the deoxy analog of Bio-11-CTP) demonstrates efficient incorporation into nascent DNA in vivo, achieving a labeling density of at least one biotinylated nucleotide per eight nucleotides of newly synthesized DNA [1]. This quantitation establishes a baseline labeling frequency achievable with the 11-atom spacer biotinylated nucleotide platform in a eukaryotic replication system.
| Evidence Dimension | In vivo nucleotide incorporation frequency |
|---|---|
| Target Compound Data | ≥1 biotinylated nucleotide per 8 nucleotides of newly synthesized DNA (for Bio-11-dCTP, the deoxy analog) |
| Comparator Or Baseline | Unmodified nucleotide incorporation (baseline: 100% unlabeled) |
| Quantified Difference | ≥12.5% labeling density achieved with biotinylated analog |
| Conditions | Microinjection into unfertilized and fertilized Xenopus laevis eggs; amounts comparable to endogenous dNTP pools; Southern blot analysis with streptavidin-based detection |
Why This Matters
This provides a validated reference point for expected labeling density when using biotinylated nucleotides with 11-atom spacer arms in complex biological systems, supporting procurement decisions for high-sensitivity detection applications.
- [1] Hiriyanna KT, Varkey J, Beer M, Benbow RM. Electron microscopic visualization of sites of nascent DNA synthesis by streptavidin-gold binding to biotinylated nucleotides incorporated in vivo. J Cell Biol. 1988 Jul;107(1):33-44. doi: 10.1083/jcb.107.1.33. PMID: 3392102. View Source
